molecular formula C10H18O2 B14627388 4,6-Dimethyl-2-(2-methylprop-1-en-1-yl)-1,3-dioxane CAS No. 55546-12-8

4,6-Dimethyl-2-(2-methylprop-1-en-1-yl)-1,3-dioxane

Cat. No.: B14627388
CAS No.: 55546-12-8
M. Wt: 170.25 g/mol
InChI Key: RFWUTTNYASMFEP-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(2-methylprop-1-en-1-yl)-1,3-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by its two methyl groups and a methylprop-1-en-1-yl group attached to the dioxane ring, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(2-methylprop-1-en-1-yl)-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylprop-1-en-1-yl alcohol with a dioxane precursor in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the dioxane ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(2-methylprop-1-en-1-yl)-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methyl groups and the dioxane ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4,6-Dimethyl-2-(2-methylprop-1-en-1-yl)-1,3-dioxane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug design and development, often involves this compound.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 4,6-Dimethyl-2-(2-methylprop-1-en-1-yl)-1,3-dioxane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxane: A simpler dioxane compound with a similar ring structure but lacking the methyl and methylprop-1-en-1-yl groups.

    2,5-Dimethyl-1,4-dioxane: Another dioxane derivative with two methyl groups but different substitution patterns.

Uniqueness

4,6-Dimethyl-2-(2-methylprop-1-en-1-yl)-1,3-dioxane stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it valuable in various research and industrial applications, distinguishing it from other dioxane derivatives.

Properties

CAS No.

55546-12-8

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

4,6-dimethyl-2-(2-methylprop-1-enyl)-1,3-dioxane

InChI

InChI=1S/C10H18O2/c1-7(2)5-10-11-8(3)6-9(4)12-10/h5,8-10H,6H2,1-4H3

InChI Key

RFWUTTNYASMFEP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC(O1)C=C(C)C)C

Origin of Product

United States

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